molecular formula C13H15NO4 B4280483 [2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-acetic acid

[2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-acetic acid

Cat. No.: B4280483
M. Wt: 249.26 g/mol
InChI Key: PSVWICMMICYPEM-UHFFFAOYSA-N
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Description

[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]acetic acid is a chemical compound with a molecular weight of 249.27 g/mol It is characterized by the presence of an isoquinoline moiety, which is a significant structural component in many biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-acetic acid typically involves the reaction of isoquinoline derivatives with ethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is subsequently hydrolyzed to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

[2-(3,4-Dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols .

Major Products Formed

The major products formed from these reactions include quinoline derivatives, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

Chemistry

In chemistry, [2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-acetic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in the development of drugs targeting specific enzymes and receptors .

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anti-cancer properties .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives are used in the manufacture of dyes, polymers, and other advanced materials .

Mechanism of Action

The mechanism of action of [2-(3,4-Dihydro-1H-isoquinolin-2-yl)-2-oxo-ethoxy]-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The isoquinoline moiety can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects . The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(8-18-9-13(16)17)14-6-5-10-3-1-2-4-11(10)7-14/h1-4H,5-9H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSVWICMMICYPEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)COCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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